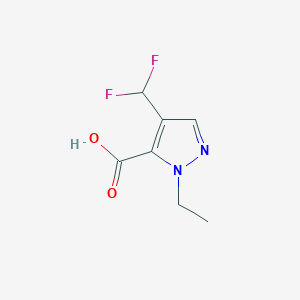

![molecular formula C7H11Cl2N3O B2814175 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride CAS No. 2260937-32-2](/img/structure/B2814175.png)

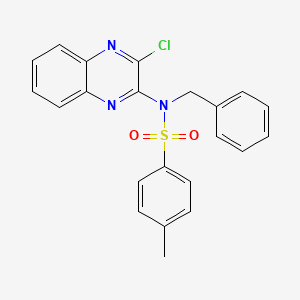

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as THPPD and is synthesized using a specific method. The purpose of

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals, particularly as a scaffold for drug design. Its unique structure allows for modifications that can enhance its binding affinity and specificity for various biological targets. Researchers have explored its use in creating inhibitors for specific enzymes and receptors, which could lead to treatments for diseases such as cancer and neurodegenerative disorders .

Neuroprotective Agents

Studies have indicated that derivatives of this compound may possess neuroprotective properties. These properties are crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its potential to modulate neuroinflammatory pathways make it a promising candidate for further research in this area .

Antimicrobial Agents

The compound has been investigated for its antimicrobial properties. Researchers have synthesized various derivatives to test their efficacy against a range of bacterial and fungal pathogens. Some derivatives have shown significant antimicrobial activity, making them potential candidates for new antibiotics or antifungal agents .

Anti-inflammatory Agents

Inflammation is a common underlying factor in many chronic diseases. This compound has been studied for its anti-inflammatory effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit specific inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Biochemical Research

Beyond its therapeutic potential, this compound is used in biochemical research to study cellular processes and molecular interactions. Its unique chemical properties allow researchers to use it as a probe or a tool to investigate complex biological systems, contributing to our understanding of cellular mechanisms and disease pathology.

These applications highlight the versatility and potential of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride in various fields of scientific research. Each area offers promising avenues for further exploration and development.

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.

Mode of Action

The compound selectively inhibits Axl, leading to a decrease in its kinase activity . This inhibition is achieved by binding to the ATP-binding site of Axl, preventing the phosphorylation and activation of the kinase.

Biochemical Pathways

The inhibition of Axl affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. By inhibiting Axl, the compound can disrupt these pathways, leading to reduced cell survival and proliferation .

Pharmacokinetics

The compound has been reported to have a promising pharmacokinetic profile in mice . .

Result of Action

The result of the compound’s action is a decrease in cell survival and proliferation due to the inhibition of Axl . This can potentially be used in the treatment of diseases where Axl is overexpressed or hyperactivated, such as certain types of cancer.

properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEOLVYTFHXJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)